Cas no 29125-24-4 ((2S)-2-chloro-2-phenylacetic acid)

(2S)-2-Chloro-2-phenylacetic acid is a chiral carboxylic acid derivative characterized by its stereospecific (S)-configuration at the α-carbon. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Its chloro and phenyl substituents enhance reactivity, enabling selective transformations such as nucleophilic substitutions or coupling reactions. The stereocenter ensures precise control over asymmetric synthesis, making it useful for constructing complex chiral molecules. High purity grades are available to meet stringent research and industrial requirements. The compound’s stability under standard conditions further supports its utility in multistep synthetic routes.
(2S)-2-chloro-2-phenylacetic acid structure
29125-24-4 structure
Product name:(2S)-2-chloro-2-phenylacetic acid
CAS No:29125-24-4
MF:C8H7O2Cl
Molecular Weight:170.59298
MDL:MFCD11975326
CID:253115
PubChem ID:12241244

(2S)-2-chloro-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, a-chloro-, (aS)-
    • (2S)-2-benzyloxycarbonylamino-but-3-enoic ac
    • (2S)-methyl 2-N-(benzyloxycarbonyl)amino-but-3-enoate
    • (S)-2-(BENZYLOXYCARBONYLAMINO)-3-BUTENOIC ACID METHYL ESTER
    • (S)-Cbz-VG-OMe
    • (S)-chloro-phenyl-acetic acid
    • (S)-Chloro-phenyl-esssigsaeure
    • AG-G-99886
    • Cbz-(S)-vinylglycine methyl ester
    • CTK5E1341
    • methyl (S)-2-(benzyloxycarbonylamino)but-3-enoate
    • methyl benzyloxycarbonyl-L-vinylglycinate
    • PubChem11522
    • SureCN930559
    • Z-L-a-vinyl-Gly-OMe
    • S-2-Chloro-2-phenylacetic acid
    • (2S)-2-chloro-2-phenylacetic acid
    • 29125-24-4
    • EN300-105371
    • (S)-2-CHLORO-2-PHENYLACETIC ACID
    • (S)-2-CHLORO-2-PHENYLACETICACID
    • MFCD11975326
    • TQP0752
    • A912694
    • MDL: MFCD11975326
    • インチ: InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1
    • InChIKey: QKSGIGXOKHZCQZ-ZETCQYMHSA-N
    • SMILES: O=C(O)[C@@H](Cl)C1=CC=CC=C1

計算された属性

  • 精确分子量: 170.013
  • 同位素质量: 170.013
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • XLogP3: 2.1

じっけんとくせい

  • PSA: 37.30000
  • LogP: 2.05110

(2S)-2-chloro-2-phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-105371-0.1g
(2S)-2-chloro-2-phenylacetic acid
29125-24-4 95%
0.1g
$282.0 2023-10-28
Enamine
EN300-105371-0.5g
(2S)-2-chloro-2-phenylacetic acid
29125-24-4 95%
0.5g
$636.0 2023-10-28
Alichem
A019107983-5g
(S)-2-Chloro-2-phenylacetic acid
29125-24-4 97%
5g
$247.20 2023-09-02
Enamine
EN300-105371-0.25g
(2S)-2-chloro-2-phenylacetic acid
29125-24-4 95%
0.25g
$403.0 2023-10-28
Enamine
EN300-105371-2.5g
(2S)-2-chloro-2-phenylacetic acid
29125-24-4 95%
2.5g
$1594.0 2023-10-28
1PlusChem
1P00C23B-50mg
S-2-Chloro-2-phenylacetic acid
29125-24-4 95%
50mg
$244.00 2025-03-30
Enamine
EN300-105371-1g
(2S)-2-chloro-2-phenylacetic acid
29125-24-4 95%
1g
$813.0 2023-10-28
A2B Chem LLC
AF61783-1g
S-2-Chloro-2-phenylacetic acid
29125-24-4 95%
1g
$891.00 2024-04-20
A2B Chem LLC
AF61783-100mg
S-2-Chloro-2-phenylacetic acid
29125-24-4 95%
100mg
$332.00 2024-04-20
Aaron
AR00C2BN-10g
S-2-Chloro-2-phenylacetic acid
29125-24-4 95%
10g
$4838.00 2023-12-14

(2S)-2-chloro-2-phenylacetic acid 関連文献

(2S)-2-chloro-2-phenylacetic acidに関する追加情報

(2S)-2-chloro-2-phenylacetic acid (CAS No. 29125-24-4): A Comprehensive Overview

(2S)-2-chloro-2-phenylacetic acid (CAS No. 29125-24-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as S-chloromandelic acid, is a derivative of mandelic acid with a chlorine atom substituted at the α-position. Its unique structural features and chirality make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chiral nature of (2S)-2-chloro-2-phenylacetic acid is crucial for its applications in asymmetric synthesis. Chiral compounds play a pivotal role in the development of enantiomerically pure drugs, which often exhibit distinct pharmacological properties compared to their racemic mixtures. The ability to synthesize and isolate specific enantiomers is essential for optimizing drug efficacy and minimizing adverse side effects.

Recent advancements in synthetic methodologies have significantly enhanced the efficiency and selectivity of producing (2S)-2-chloro-2-phenylacetic acid. One notable approach involves the use of catalytic asymmetric reactions, such as enantioselective α-chlorination of mandelic acid derivatives. These methods not only improve the yield and purity of the desired enantiomer but also reduce the environmental impact by minimizing waste generation and energy consumption.

In the context of medicinal chemistry, (2S)-2-chloro-2-phenylacetic acid has been explored as a building block for the synthesis of novel therapeutic agents. For instance, it has been used in the development of inhibitors targeting specific enzymes involved in disease pathways. One such application is in the synthesis of inhibitors for β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. By designing molecules that selectively target this enzyme, researchers aim to combat the growing threat of antibiotic-resistant infections.

Furthermore, (2S)-2-chloro-2-phenylacetic acid has shown promise in the field of cancer research. Studies have demonstrated its potential as a precursor for synthesizing antitumor agents with improved selectivity and reduced toxicity. The ability to fine-tune the chemical structure of these derivatives allows researchers to optimize their pharmacokinetic properties, enhancing their therapeutic index and overall effectiveness.

The physical and chemical properties of (2S)-2-chloro-2-phenylacetic acid are well-characterized, making it a versatile compound for various applications. It is a white crystalline solid with a melting point ranging from 115 to 117°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties facilitate its use in both laboratory-scale experiments and industrial processes.

In addition to its synthetic utility, (2S)-2-chloro-2-phenylacetic acid has been studied for its biological activities. Research has shown that it can modulate various cellular processes, including apoptosis and cell cycle regulation. These findings have implications for developing new therapeutic strategies for diseases characterized by aberrant cell growth and survival.

The safety profile of (2S)-2-chloro-2-phenylacetic acid is an important consideration for its use in pharmaceutical applications. Extensive toxicological studies have demonstrated that it exhibits low toxicity at relevant concentrations, making it suitable for further development into drug candidates. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in both laboratory and industrial settings.

In conclusion, (2S)-2-chloro-2-phenylacetic acid (CAS No. 29125-24-4) is a valuable chiral compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and chirality make it an essential building block for the development of novel therapeutic agents with improved efficacy and safety profiles. Ongoing research continues to uncover new possibilities for its use in addressing unmet medical needs and advancing our understanding of complex biological systems.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:29125-24-4)(2S)-2-chloro-2-phenylacetic acid
A912694
Purity:99%
はかる:1g
Price ($):364.0